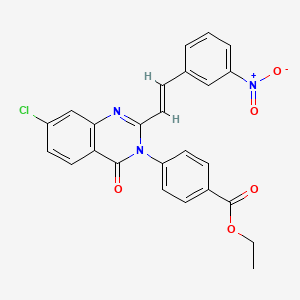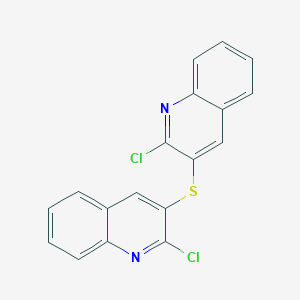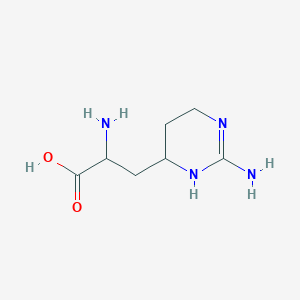![molecular formula C14H24OSi B14468052 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one CAS No. 73794-42-0](/img/structure/B14468052.png)
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[311]heptan-2-one is a chemical compound known for its unique structure and properties It is a bicyclic ketone with a trimethylsilyl group attached to a butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the butenyl side chain: This can be done through a series of reactions including alkylation and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a useful intermediate in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-(Trimethylsilyl)but-2-en-1-yl]cyclohexanone: Similar structure but with a cyclohexane ring instead of a bicyclic structure.
3-[3-(Trimethylsilyl)prop-2-en-1-yl]bicyclo[3.1.1]heptan-2-one: Similar structure but with a prop-2-en-1-yl side chain instead of a but-2-en-1-yl side chain.
Uniqueness
3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one is unique due to its combination of a bicyclic core and a trimethylsilyl-substituted butenyl side chain. This combination provides distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
73794-42-0 |
|---|---|
Molekularformel |
C14H24OSi |
Molekulargewicht |
236.42 g/mol |
IUPAC-Name |
3-(3-trimethylsilylbut-2-enyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C14H24OSi/c1-10(16(2,3)4)5-6-12-7-11-8-13(9-11)14(12)15/h5,11-13H,6-9H2,1-4H3 |
InChI-Schlüssel |
XMTRWSKUJAHKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1CC2CC(C2)C1=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



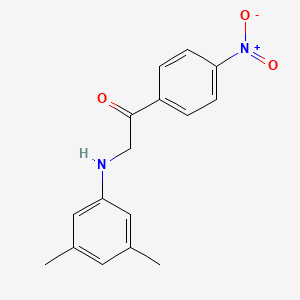
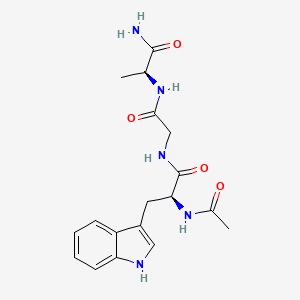
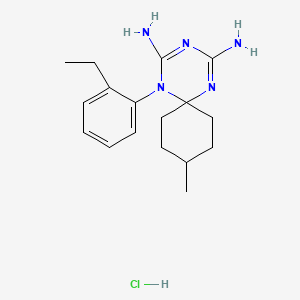
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)

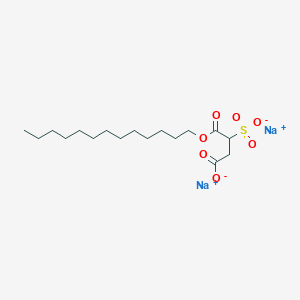
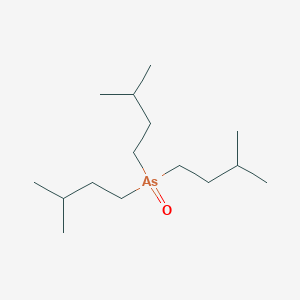
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
